![molecular formula C13H13N3O3 B1336367 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid CAS No. 878625-20-8](/img/structure/B1336367.png)
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1H-1,2,4-triazol-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is 203°C . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
1. Triazole Derivatives in Drug Development
Triazole derivatives, including 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid, are known for their broad range of biological activities, making them significant for drug development. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Ongoing research focuses on finding new and more efficient preparations for these triazoles, considering aspects of green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
2. Reactivity of Triazole-3-thione Derivatives
Triazole-3-thione derivatives demonstrate high indicators of antioxidant and antiradical activity, potentially providing positive impacts on patients exposed to high doses of radiation. Recent studies have compared the effects of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine. The exploration of these compounds' chemical transformations underlines their potential in various therapeutic domains (Kaplaushenko, 2019).
3. Industrial Application of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as the basic raw material for fine organic synthesis industries. They are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility and importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
4. Triazole Derivatives in Biological Activities
1,2,4-triazole derivatives are attracting attention due to their potential in synthesizing biologically active substances. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Ongoing research focuses on the synthesis and evaluation of these compounds across various biological targets, highlighting their potential in addressing current medical challenges (Ohloblina, 2022).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDQAMATNPUIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328535 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid | |
CAS RN |
878625-20-8 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

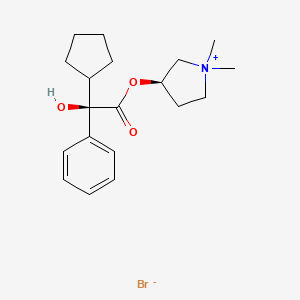
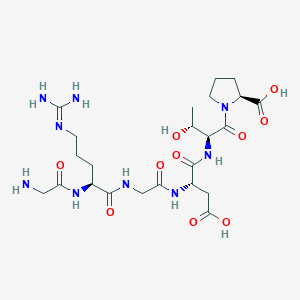


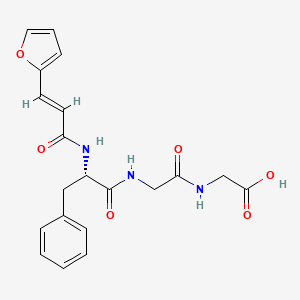
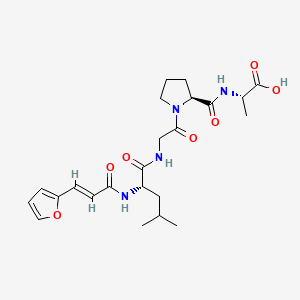
![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
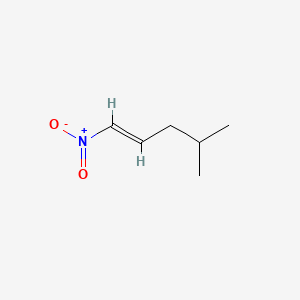




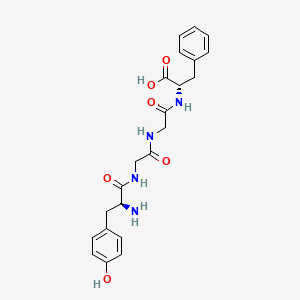
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)